
1-Vinylimidazole
Overview
Description
1-Vinylimidazole (1-VIm) is a reactive heterocyclic monomer with a vinyl group attached to the nitrogen atom of the imidazole ring. Its chemical structure (C₅H₆N₂) enables versatile applications in polymer chemistry, particularly in synthesizing functional materials such as ion-exchange resins, chemosensors, hydrogels, and ionic liquids . The imidazole ring provides strong metal-chelating properties and pH sensitivity, while the vinyl group facilitates polymerization via radical or quaternization reactions . Notably, poly(this compound) (PVIm) derivatives exhibit enhanced fluorescence, selectivity for metal ions, and compatibility with biomedical applications like gene delivery .
Preparation Methods
Reppe’s Ethynylation Method
Walter Reppe’s pioneering work in 1957 laid the foundation for the synthesis of 1-vinylimidazole through ethynylation . The process begins with the deprotonation of imidazole using potassium hydroxide (KOH) to form potassium imidazolate. Water generated during this step is removed via distillation to prevent side reactions. The resulting potassium imidazolate is combined with zinc oxide (ZnO) and additional KOH in 1,4-dioxane as the solvent. Ethyne gas is introduced under high-pressure conditions in an autoclave at 130°C, facilitating the vinylation of the imidazole ring.
This method achieves a moderate yield of 62% , with the reaction’s efficiency limited by the need for specialized high-pressure equipment and the prolonged reaction time . Despite these challenges, Reppe’s approach remains historically significant as the first reported synthesis of this compound.
Phase-Transfer Catalyzed Dichloroethane Method
A more efficient laboratory-scale method involves the use of 1,2-dichloroethane and a phase-transfer catalyst (PTC) . Imidazole reacts with 1,2-dichloroethane in a biphasic system, where the PTC facilitates the transfer of reactants between the aqueous and organic phases. The reaction proceeds via the formation of 1-(2-chloroethyl)imidazole as an intermediate, which subsequently undergoes dehydrohalogenation to release hydrogen chloride (HCl) and yield this compound.
This method boasts a high yield of 92% under optimized conditions, attributed to the PTC’s ability to enhance reaction kinetics and suppress side reactions . The elimination of high-pressure requirements and the use of milder temperatures make this approach more practical for laboratory synthesis.
Bromoethene and Cesium Fluoride Method
An alternative route employs bromoethene as the vinylating agent in the presence of cesium fluoride (CsF) supported on kieselguhr . The reaction is conducted in acetonitrile, with CsF acting as a base to deprotonate imidazole and promote nucleophilic substitution. The solid-supported catalyst simplifies post-reaction purification, as it can be easily filtered from the reaction mixture.
While this method offers a respectable yield of 65% , it is less commonly adopted due to the higher cost of bromoethene compared to dichloroethane and the need for meticulous control of reaction conditions .
Comparative Analysis of Preparation Methods
The table below summarizes the key parameters of the three primary synthesis routes:
Key Observations:
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Yield Efficiency : The phase-transfer method outperforms others with a 92% yield, making it the most efficient for laboratory-scale production.
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Practicality : Reppe’s method requires specialized equipment, whereas the PTC and CsF methods utilize standard laboratory setups.
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Cost Considerations : Dichloroethane is more economical than bromoethene, favoring the PTC route for cost-sensitive applications.
Recent Advances and Optimizations
Recent patent literature highlights innovations in copolymer synthesis using this compound as a monomer. For instance, CN104558372A describes a method for preparing vinylimidazole-acrylic acid copolymers, where this compound is polymerized with acrylic acid using dibenzoyl peroxide as an initiator . Although this patent focuses on polymer applications, it underscores the monomer’s reactivity in free-radical polymerization, which is contingent on high-purity this compound obtained via the aforementioned methods.
Efforts to optimize reaction parameters, such as pH modulation and temperature control, have further enhanced the reproducibility of these methods. For example, maintaining a pH of 1 during free-radical polymerization accelerates the reaction kinetics of this compound, as protonation of the imidazole ring increases its susceptibility to radical attack .
Chemical Reactions Analysis
1-Vinylimidazole undergoes various chemical reactions:
Coordination Chemistry: It forms complexes with transition metals like copper and zinc, which can alter its solubility and thermal properties.
Free-Radical Polymerization: This process is used to create high molecular weight polymers that form molecular complexes with numerous organic and inorganic substances.
Scientific Research Applications
Polymer Chemistry
1VIM is primarily utilized as a polymerizable monomer . It undergoes free-radical polymerization to form poly(1-vinylimidazole) (poly(VIm)), which is a hydrophilic polymer with significant potential in various applications:
- Coatings and Adhesives : 1VIM serves as a reactive diluent in UV-curable coatings, inks, and adhesives. Its high reactivity allows for efficient polymerization under UV light, enhancing the performance of these materials by improving adhesion and surface properties .
- Graft Copolymerization : The compound can be grafted onto various substrates, including biomaterials like chitosan and polypropylene. This modification enhances the antibacterial properties of surfaces, making them suitable for medical applications .
Table 1: Key Properties of Poly(this compound)
Property | Description |
---|---|
Solubility | Water-soluble |
Reactivity | High reactivity for free-radical polymerization |
Functional Groups | Pendant imidazole groups |
Applications | Coatings, adhesives, drug delivery systems |
Biomedical Applications
In the biomedical field, poly(VIm) has been explored for its potential in drug delivery systems (DDS). The hydrophilic nature of the polymer allows it to swell and retain large amounts of water, mimicking biological tissues. This property is crucial for controlled drug release applications:
- Hydrogels : 1VIM-based hydrogels are designed for controlled drug delivery, where the release kinetics can be tailored based on the hydrogel composition and structure . The ability to modulate drug release rates makes these hydrogels suitable for various therapeutic applications.
- Antibacterial Surfaces : Grafting 1VIM onto surfaces can impart antibacterial properties, which is particularly useful in medical devices to prevent infections .
Environmental Applications
The ability of poly(VIm) to chelate metal ions makes it applicable in environmental remediation:
- Heavy Metal Ion Removal : Studies have demonstrated that 1VIM can be used to create materials capable of removing bivalent metal ions from wastewater. These materials can effectively bind heavy metals, thereby reducing environmental pollution .
- Adsorption Studies : Research indicates that 1VIM-based polymers can be engineered for selective adsorption of pollutants, including CO2 and other hazardous substances from industrial effluents .
Catalysis and Membrane Technology
Poly(VIm) has also found applications in catalysis and membrane technology:
- Catalytic Supports : The imidazole groups in poly(VIm) can act as ligands for metal catalysts or as active sites for catalytic reactions, enhancing the efficiency of chemical processes .
- Membrane Materials : The polymer's properties make it suitable for use in membranes for gas separation processes or as affinity membranes for selective binding of target molecules .
Case Study 1: Antibacterial Modification of Polypropylene Fibers
A study demonstrated the modification of polypropylene fibers via UV-induced grafting of 1VIM followed by quaternization with iodomethane. This process significantly enhanced the antibacterial activity of the fibers, making them suitable for use in medical textiles .
Case Study 2: Hydrogel Drug Delivery Systems
Research on hydrogels based on poly(VIm) showed that they could effectively control the release of diclofenac sodium. The study utilized mathematical modeling to predict drug release kinetics accurately, confirming the hydrogel's potential as a DDS .
Mechanism of Action
The mechanism of action of 1-vinylimidazole involves its ability to form complexes with metal ions and participate in free-radical polymerization. The imidazole ring in this compound can coordinate with metal ions, altering the physical properties of the resulting complexes . In free-radical polymerization, the vinyl group undergoes polymerization, forming high molecular weight polymers that can interact with various substances .
Comparison with Similar Compounds
Polymer Chemosensors: 1-Vinylimidazole vs. Other Chelating Monomers
1-VIm-based polymers outperform low-molecular-weight organic chemosensors in sensitivity and selectivity. For example:
- Fluorescence Enhancement : Quaternized PVIm derivatives functionalized with anthracene fluorophores show a 21-fold increase in fluorescence intensity upon binding Zn²⁺ ions (Table 1). In contrast, polyamides with similar fluorophores exhibit reduced sensitivity due to the absence of NH groups critical for metal coordination .
- Quantum Yield: Amine-containing PVIm polymers (e.g., compound 8) achieve a fluorescence quantum yield of 0.008, significantly higher than polyamides (~0.005) or non-polymeric anthracene sensors (φ < 0.001) .
Table 1: Performance of 1-VIm-Based Chemosensors vs. Analogues
Compound | Target Ion | Fluorescence Increase (I/I₀) | Quantum Yield (φ) | Key Feature |
---|---|---|---|---|
PVIm-anthracene amine (8 ) | Zn²⁺ | 21× | 0.008 | NH groups enable PET suppression |
PVIm-anthracene amide (10 ) | AcO⁻ | Colorimetric shift (yellow → orange) | 0.005 | CHEQ effect for anions |
Non-polymeric anthracene | Zn²⁺ | <2× | <0.001 | Low stability and selectivity |
Reactivity in Copolymerization
1-VIm demonstrates higher reactivity compared to substituted imidazole monomers:
- In copolymerization with N-vinylcaprolactam, 1-VIm exhibits a reactivity ratio (r₁ = 1.5) greater than 1-vinyl-2-methylimidazole (r₁ = 0.8), indicating preferential incorporation into copolymers .
- This reactivity enables the synthesis of water-soluble polymers for biomedical uses, whereas bulkier substituents (e.g., 1-vinyl-2-methylbenzimidazole) reduce solubility .
Biomedical Performance vs. Other Polycations
Aminated PVIm (PVIm-NH₂) demonstrates pH-sensitive membrane disruption at endosomal pH (pKa ~6.0), enhancing gene delivery efficiency. In contrast, polyethylenimine (PEI) lacks this pH-selective behavior, leading to higher cytotoxicity .
Structural and Functional Advantages
The unique properties of 1-VIm arise from its dual functionality:
Imidazole Ring : Provides chelation sites for metals and pH-responsive behavior.
Vinyl Group: Enables covalent bonding in polymers, improving mechanical stability over hydrogen-bonded systems. For instance, PVIm-based nanocomposites synthesized in supercritical CO₂ exhibit 98% Cu²⁺ adsorption efficiency, surpassing silica gels functionalized with non-vinylimidazole ligands .
Biological Activity
1-Vinylimidazole (VIM) is a versatile compound widely studied for its biological activity, particularly in the fields of gene delivery, antimicrobial applications, and as a component in various polymeric systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting significant research findings, case studies, and relevant data.
This compound is an imidazole derivative characterized by a vinyl group attached to the nitrogen-containing five-membered ring. Its structure facilitates various chemical modifications, making it suitable for applications in drug delivery and material science.
Poly(this compound) as a Gene Carrier
Recent studies have demonstrated that poly(this compound) (PVI) can effectively serve as a gene carrier. A notable study explored the ability of PVI to complex small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF) in lung cancer cells (A549). The results indicated:
- Complexation Efficiency : The PVI-based polyplex exhibited a complexation efficiency of 66% for siRNA.
- Cell Viability : The polyplex was non-toxic to cells and demonstrated enhanced internalization capabilities.
- Gene Silencing : Silencing of VEGF resulted in decreased levels of hypoxia-inducible factor 1-alpha (HIF-1α), indicating a potential mechanism for inhibiting tumor growth .
Table 1: Summary of Gene Delivery Findings
Study Aspect | Result |
---|---|
Complexation Efficiency | 66% |
Cell Toxicity | Non-toxic |
Gene Target | VEGF |
Impact on HIF-1α | Decreased levels observed |
Functionalization of Polymers
Another significant area of research involves the antimicrobial properties of VIM when incorporated into polymeric systems. A study focused on modifying medical-grade silicone catheters with N-vinylimidazole through grafting. Key findings include:
- Antimicrobial Efficacy : The modified silicone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The imidazolium chains in the polymer disrupt bacterial cell membranes, leading to DNA damage and cell death .
Case Study 1: Gene Delivery in Cancer Therapy
In a proof-of-concept study, PVI was utilized to deliver anti-VEGF siRNA to lung cancer cells. The following outcomes were reported:
- Transfection Efficiency : PVI demonstrated superior transfection efficiency compared to traditional carriers.
- Cytotoxicity Enhancement : Co-treatment with chemotherapeutic agents, such as 5-fluorouracil, showed augmented cytotoxic effects due to VEGF silencing.
Case Study 2: Antimicrobial Catheters
A clinical trial evaluated the performance of silicone catheters functionalized with VIM against catheter-associated infections. Results indicated:
- Reduced Infection Rates : Catheters showed a significant reduction in infection rates compared to standard catheters.
- Sustained Release : The antimicrobial system provided sustained release over time, enhancing its effectiveness in clinical settings .
Structure-Activity Relationship Studies
Research has also delved into the structure-activity relationships of alkylated poly(this compound) derivatives. These studies reveal that:
Properties
IUPAC Name |
1-ethenylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTDFYBPYIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-42-2 | |
Record name | Poly(vinylimidazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061458 | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-63-5, 25232-42-2 | |
Record name | 1-Vinylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-vinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyvinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VINYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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